Nonadecyl prop-2-enoate
Description
Nonadecyl prop-2-enoate is a long-chain alkyl ester derived from prop-2-enoic acid (acrylic acid) and nonadecanol. Structurally, it consists of a 19-carbon alkyl chain (nonadecyl) esterified to the α,β-unsaturated carboxylic acid group of acrylic acid. This compound is of interest in industrial applications, such as polymer synthesis (due to the reactive acrylate moiety) and surfactant formulation, though its specific biological or commercial roles are less documented in the literature.
Properties
CAS No. |
143689-78-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
InChI Key |
VABATIYWCXGQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
Scientific Research Applications
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
Mechanism of Action
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of nonadecyl prop-2-enoate are other long-chain alkyl esters, particularly those with variations in the acyl group.
Nonadecyl Ferulate (Nonadecyl 4-hydroxy-3-methoxycinnamate)
- Structure : Contains a ferulic acid (4-hydroxy-3-methoxycinnamate) group instead of acrylic acid.
- Functional Differences: The phenolic hydroxyl and methoxy groups in ferulate confer antioxidant properties, unlike the purely hydrocarbon-reactive acrylate group in prop-2-enoate. Ferulate esters are often studied for biomedical applications (e.g., anti-inflammatory agents), whereas acrylate esters are more relevant in polymer chemistry.
- Solubility and Reactivity: Nonadecyl ferulate’s polar hydroxyl group enhances water solubility compared to the nonpolar this compound. The α,β-unsaturated carbonyl in this compound facilitates polymerization (e.g., via radical or Michael addition mechanisms), a feature absent in ferulate esters.
Other Long-Chain Alkyl Esters
- Hydrocarbon vs. Unsaturated Esters: Saturated esters (e.g., stearate) lack the reactive double bond of prop-2-enoate, resulting in lower chemical reactivity and greater stability.
- Biological Roles: Saturated esters are common in waxes and lipid bilayers, whereas unsaturated esters like prop-2-enoate may participate in crosslinking or signaling pathways.
Q & A
Q. How can researchers design a high-throughput screening protocol to evaluate this compound’s potential as a monomer in polymer chemistry?
- Methodological Answer : Use combinatorial arrays to test copolymerization with styrene, acrylamide, etc., under varying initiators (AIBN, UV). Characterize polymers via GPC (molecular weight), DSC (Tg), and TGA (degradation). Optimize conditions using design of experiments (DoE) software to analyze factors like monomer ratio and temperature .
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